Cas no 101935-18-6 (Benzeneethanethiol, 4-amino-, hydrochloride (1:1))

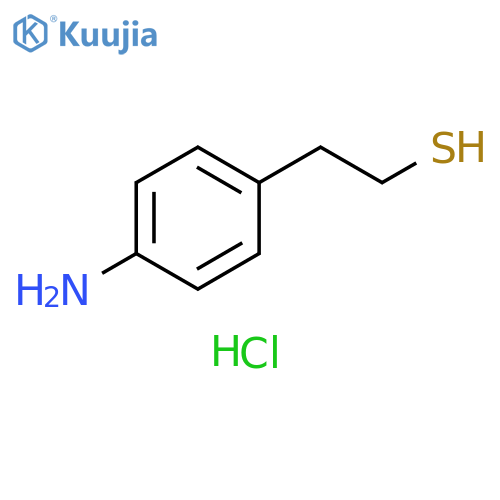

101935-18-6 structure

商品名:Benzeneethanethiol, 4-amino-, hydrochloride (1:1)

CAS番号:101935-18-6

MF:C8H12ClNS

メガワット:189.70557975769

CID:6245405

Benzeneethanethiol, 4-amino-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

-

- Benzeneethanethiol, 4-amino-, hydrochloride (1:1)

-

- インチ: 1S/C8H11NS.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4,10H,5-6,9H2;1H

- InChIKey: ZUHKKTFCGQFOJY-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(N)=CC=1)CS.Cl

じっけんとくせい

- ゆうかいてん: 175-180 °C (decomp)

Benzeneethanethiol, 4-amino-, hydrochloride (1:1) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D556710-5g |

Benzeneethanethiol, 4-amino-, hydrochloride (1:1) |

101935-18-6 | 96% | 5g |

$2215 | 2025-02-22 | |

| eNovation Chemicals LLC | D556710-2g |

Benzeneethanethiol, 4-amino-, hydrochloride (1:1) |

101935-18-6 | 96% | 2g |

$1095 | 2025-02-22 | |

| eNovation Chemicals LLC | D556710-1g |

Benzeneethanethiol, 4-amino-, hydrochloride (1:1) |

101935-18-6 | 96% | 1g |

$645 | 2025-02-22 | |

| eNovation Chemicals LLC | D556710-2g |

Benzeneethanethiol, 4-amino-, hydrochloride (1:1) |

101935-18-6 | 96% | 2g |

$1095 | 2025-02-27 | |

| eNovation Chemicals LLC | D556710-2g |

Benzeneethanethiol, 4-amino-, hydrochloride (1:1) |

101935-18-6 | 96% | 2g |

$1095 | 2024-05-25 | |

| eNovation Chemicals LLC | D556710-1g |

Benzeneethanethiol, 4-amino-, hydrochloride (1:1) |

101935-18-6 | 96% | 1g |

$645 | 2024-05-25 | |

| eNovation Chemicals LLC | D556710-5g |

Benzeneethanethiol, 4-amino-, hydrochloride (1:1) |

101935-18-6 | 96% | 5g |

$2215 | 2024-05-25 | |

| eNovation Chemicals LLC | D556710-1g |

Benzeneethanethiol, 4-amino-, hydrochloride (1:1) |

101935-18-6 | 96% | 1g |

$645 | 2025-02-27 | |

| eNovation Chemicals LLC | D556710-5g |

Benzeneethanethiol, 4-amino-, hydrochloride (1:1) |

101935-18-6 | 96% | 5g |

$2215 | 2025-02-27 |

Benzeneethanethiol, 4-amino-, hydrochloride (1:1) 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

101935-18-6 (Benzeneethanethiol, 4-amino-, hydrochloride (1:1)) 関連製品

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬